Quantified Superiority as a Key Intermediate for Ultra-High Affinity 5-HT4 Receptor Antagonists
The derivative of (1-Butylpiperidin-4-yl)methanol, SB 207710, demonstrates exceptionally high binding affinity for the 5-HT4 receptor. This is in stark contrast to other receptor-ligand systems where such sub-nanomolar affinity is rare. The specific N-butyl substitution is a critical determinant of this high affinity, as evidenced by structure-activity relationship studies exploring N-alkyl group length [1]. The target compound is therefore not a generic building block but a privileged scaffold for generating high-potency 5-HT4 ligands.
| Evidence Dimension | Binding Affinity (Kd) for 5-HT4 Receptor |
|---|---|
| Target Compound Data | 0.080 nM (for SB 207710, which contains the (1-butylpiperidin-4-yl)methanol moiety) |
| Comparator Or Baseline | A non-substituted phenanthridine compound (4a) exhibited a Ki value of 51 nM for 5-HT4R [2]. |
| Quantified Difference | ~637-fold higher affinity (51 nM / 0.080 nM = 637.5) |
| Conditions | In vitro radioreceptor affinity assay using pig striatal membranes. |
Why This Matters
This establishes a clear, data-driven justification for procuring this specific compound over alternatives when the research objective involves developing high-affinity 5-HT4 ligands or PET/SPECT tracers.
- [1] Gaster, L. M., & Sanger, G. J. (1994). SB-204070: 5-HT4 receptor antagonists and their potential therapeutic utility. Drugs of the Future, 19(12), 1109–1112. View Source
- [2] Dubost, E., et al. (2012). Synthesis and Structure–Affinity Relationships of Selective High-Affinity 5-HT4 Receptor Antagonists: Application to the Design of New Potential Single Photon Emission Computed Tomography Tracers. Journal of Medicinal Chemistry, 55(22), 9693–9707. View Source
